molecular formula C11H18 B056998 1,3-Diisopropyl-1,3-cyclopentadiene CAS No. 123278-27-3

1,3-Diisopropyl-1,3-cyclopentadiene

Cat. No. B056998
M. Wt: 150.26 g/mol
InChI Key: QCEFTGHIXRHYPC-UHFFFAOYSA-N
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Description

1,3-Diisopropyl-1,3-cyclopentadiene (DIPC) is a cyclic hydrocarbon compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. DIPC is a highly reactive and unstable compound that has been synthesized through several methods, including the Diels-Alder reaction and the Birch reduction method. In

Mechanism Of Action

The mechanism of action of 1,3-Diisopropyl-1,3-cyclopentadiene is not fully understood, but it is believed to act as a reactive diene in Diels-Alder reactions. 1,3-Diisopropyl-1,3-cyclopentadiene can undergo cycloaddition reactions with various dienophiles, including electron-deficient alkenes and alkynes. 1,3-Diisopropyl-1,3-cyclopentadiene has also been shown to undergo electrocyclic reactions, which can lead to the formation of various cyclic compounds.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1,3-Diisopropyl-1,3-cyclopentadiene. However, some studies have shown that 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have potential anti-inflammatory and anti-cancer properties. 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have also been shown to exhibit potent antimalarial activity.

Advantages And Limitations For Lab Experiments

1,3-Diisopropyl-1,3-cyclopentadiene is a highly reactive and unstable compound, which can make it challenging to work with in the laboratory. However, 1,3-Diisopropyl-1,3-cyclopentadiene has several advantages, including its potential applications in organic synthesis, materials science, and drug discovery. 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have also been shown to exhibit potent biological activity, which makes them attractive targets for drug discovery.

Future Directions

There are several future directions for research on 1,3-Diisopropyl-1,3-cyclopentadiene and its derivatives. One direction is to explore the potential applications of 1,3-Diisopropyl-1,3-cyclopentadiene derivatives in catalysis and materials science. Another direction is to investigate the biological activity of 1,3-Diisopropyl-1,3-cyclopentadiene derivatives and their potential as drug candidates. Additionally, research on the mechanism of action of 1,3-Diisopropyl-1,3-cyclopentadiene and its derivatives could lead to the development of new synthetic methods and the discovery of novel cyclic compounds.
Conclusion
In conclusion, 1,3-Diisopropyl-1,3-cyclopentadiene is a highly reactive and unstable cyclic hydrocarbon that has gained significant attention in scientific research due to its potential applications in various fields. 1,3-Diisopropyl-1,3-cyclopentadiene can be synthesized through the Diels-Alder reaction and has been studied for its potential applications in organic synthesis, materials science, and drug discovery. 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have also been shown to exhibit potent biological activity, which makes them attractive targets for drug discovery. While there is limited research on the biochemical and physiological effects of 1,3-Diisopropyl-1,3-cyclopentadiene, future research could lead to the development of new synthetic methods and the discovery of novel cyclic compounds.

Scientific Research Applications

1,3-Diisopropyl-1,3-cyclopentadiene has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and drug discovery. 1,3-Diisopropyl-1,3-cyclopentadiene has been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals. 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have also been used as ligands for the synthesis of metal complexes with potential applications in catalysis and materials science.

properties

CAS RN

123278-27-3

Product Name

1,3-Diisopropyl-1,3-cyclopentadiene

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

1,3-di(propan-2-yl)cyclopenta-1,3-diene

InChI

InChI=1S/C11H18/c1-8(2)10-5-6-11(7-10)9(3)4/h5,7-9H,6H2,1-4H3

InChI Key

QCEFTGHIXRHYPC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC1)C(C)C

Canonical SMILES

CC(C)C1=CC(=CC1)C(C)C

synonyms

1,3-Cyclopentadiene,1,3-bis(1-methylethyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Therefore, 1,3-diisopropylcyclopentadiene was selected as the starting point for the synthesis. Unfortunately, the reported syntheses of 1,3-diisopropylcyclopentadiene gave low yields since the final step was always separation of the 1,3 product from the 1,2 product. A more selective method was found by extension of work by Nile in which he prepared a number of 1,3 disubstituted cyclopentadienes using a fulvene route. Using this method, reaction of isopropylcyclopentadiene with acetone catalyzed by pyrrolidine gave the 3-isopropyl-6,6-dimethylfulvene. Subsequent reduction of the fulvene with LAH and hydrolysis provided 1,3-diisopropylcyclopentadiene, "iPr2Cp." ##STR10##
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